(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is a novel chemical entity that has attracted attention in scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with an ethoxypyrimidine moiety and a methanol group, making it a versatile molecule for various chemical reactions and applications. Its chemical identifier is 1404192-13-7, and it is classified under organic compounds with potential pharmaceutical relevance.
The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol typically involves several key steps:
In industrial settings, large-scale synthesis may utilize optimized reaction conditions to ensure high yield and purity. Techniques such as batch or continuous flow reactors are employed to control reaction parameters like temperature, pressure, and reaction time. Purification methods include crystallization, distillation, and chromatography to isolate the final product effectively.
The molecular formula for (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol can be represented as . The compound features a piperidine ring connected to an ethoxypyrimidine moiety at one nitrogen atom and a hydroxymethyl group at another position.
The structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the arrangement of atoms and functional groups in the molecule.
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol undergoes various chemical reactions:
The specific conditions for these reactions vary based on the desired product but generally involve controlling temperature, solvent choice, and reaction time to optimize yields.
The mechanism of action of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It may exert its effects by:
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is typically characterized by:
The compound exhibits stability under normal conditions but may be sensitive to strong oxidizing agents due to its alcohol functional group. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry.
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol has several applications in scientific research:
Piperidine-pyrimidine hybrids represent a strategically important class of compounds in modern medicinal chemistry, combining the versatile pharmacological profiles of both heterocyclic systems. The specific compound (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1404192-13-7) exemplifies this approach with its distinct molecular architecture featuring a piperidine core linked to a 6-ethoxypyrimidine unit and a hydroxymethyl functional group. This structural configuration enables multifaceted interactions with biological targets, positioning it as a compelling scaffold for drug discovery [3] [4].
Piperidine ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, serving as a fundamental building block in neuropharmacology, oncology, and infectious disease therapeutics. Its saturated six-membered ring provides structural rigidity and favorable stereoelectronic properties for target binding. Naturally occurring piperidine alkaloids like piperine (from black pepper) demonstrated early prototypes of bioactivity, including antioxidant, anti-inflammatory, and anticancer effects [4].
Synthetic piperidine derivatives have driven significant therapeutic advances:
Table 1: Clinically Significant Piperidine-Containing Drugs
Compound | Therapeutic Area | Role of Piperidine Motif |
---|---|---|
Vinblastine | Anticancer | Scaffold for tubulin-binding domains |
Raloxifene | Breast Cancer | Basic side chain for ER modulation |
Loratadine | Antihistamine | Core structure for H1-receptor antagonism |
Risperidone | Antipsychotic | Linker for dopamine/serotonin receptor binding |
The evolution of piperidine chemistry enabled precise modifications at C-3 and N-1 positions – precisely the sites functionalized in (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol. The C-3 hydroxymethyl group enhances hydrogen bonding capacity, while N-1 substitution (e.g., with pyrimidine) modulates target selectivity and pharmacokinetic behavior [4].
Pyrimidine heterocycles serve as privileged scaffolds in medicinal chemistry due to their mimicry of endogenous purines/pyrimidines. The 6-ethoxy modification specifically enhances metabolic stability and membrane permeability while offering steric control over target engagement. Key advantages include:
Table 2: Bioactivity Comparison of Pyrimidine Substituents
Substituent | Representative Compound | Key Pharmacological Property | Aqueous Solubility |
---|---|---|---|
6-Ethoxy | (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol | Enhanced cellular permeability | Moderate (~1-5 mg/mL) |
6-Methoxy | (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol | Reduced metabolic stability | High (>10 mg/mL) |
6-Hydroxy | 1-(6-Hydroxypyrimidin-4-yl)piperidine-3-methanol | High plasma protein binding | Very High |
In antiviral applications, ethoxypyrimidine derivatives demonstrate superior activity against influenza strains compared to unsubstituted analogs. Compound 13 (an adamantane-piperidine enol ester with ethoxypyrimidine) exhibited IC₅₀ = 7.7 µM against rimantadine-resistant H1N1 strains by disrupting viral uncoating through M2 proton channel interactions [4]. The ethoxy group’s steric bulk likely prevents resistance mutations from diminishing binding affinity.
Multitarget-directed ligands (MTDLs) represent a paradigm shift in drug discovery, particularly for complex diseases like Alzheimer’s, cancer, and viral infections. Piperidine-pyrimidine hybrids exemplify this strategy by concurrently modulating:
Table 3: Piperidine-Pyrimidine Hybrids as Multitarget-Directed Ligands
Hybrid Structure | Biological Targets | Therapeutic Application |
---|---|---|
N-(Piperidine-4-yl)benzamide derivatives | Tubulin/DNA intercalation | Anticancer (IC₅₀ 15× > sorafenib) |
5-Phenyl-N-piperidine ethanone dihydropyrazoles | Cyclin-dependent kinases | Gastric cancer inhibition |
Diphenyl(piperidin-4-yl)methanols | HDAC/Tubulin | Multitype anticancer activity |
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol | Putative cholinesterase/P2X7 receptors | Neuroprotective/antiviral lead |
The structural design of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol integrates three pharmacophoric elements:
This configuration aligns with sustainable MTDL development frameworks using renewable building blocks – a strategy highlighted in recent CNSL (cashew nutshell liquid)-derived hybrids for Alzheimer’s disease. The approach optimizes polypharmacology while minimizing molecular weight penalties, with calculated properties for our lead compound (MW 237.30 g/mol, cLogP ~1.8) falling within optimal CNS drug space [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7